molecular formula C29H45NO3 B7971847 N-Acetylsolasodine

N-Acetylsolasodine

Cat. No.: B7971847
M. Wt: 455.7 g/mol
InChI Key: JXAZKNVJWYDQJY-UHFFFAOYSA-N
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Description

N-Acetylsolasodine is a steroidal alkaloid derived from solasodine, a naturally occurring compound found in various species of the Solanaceae family, such as Solanum melongena (eggplant) and Solanum tuberosum (potato). This compound is known for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylsolasodine can be synthesized from solasodine through an acetylation reaction. The process involves treating solasodine with acetic anhydride in the presence of a base such as pyridine at ambient temperature. This reaction results in the formation of this compound along with possible epimerization at the spiro carbon atom .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of solasodine from plant sources followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization to obtain pure solasodine. The subsequent acetylation step is carried out under controlled conditions to ensure high yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

N-Acetylsolasodine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as N-cyano and A-nor-3-aza derivatives, which exhibit different physiological activities .

Scientific Research Applications

Mechanism of Action

N-Acetylsolasodine exerts its effects through various molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its acetyl group, which enhances its stability and bioavailability compared to its parent compound, solasodine. This modification also influences its interaction with biological targets, potentially leading to improved therapeutic efficacy .

Properties

IUPAC Name

1-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-1'-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H45NO3/c1-17-8-13-29(30(16-17)19(3)31)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32)9-11-27(20,4)23(22)10-12-28(24,26)5/h6,17-18,21-26,32H,7-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAZKNVJWYDQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)N(C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H45NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275955, DTXSID30974341
Record name 1-(3-hydroxyspirosol-5-en-28-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Hydroxyspirosol-5-en-28-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60509-33-3, 58822-29-0
Record name 1-(3-hydroxyspirosol-5-en-28-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Hydroxyspirosol-5-en-28-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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